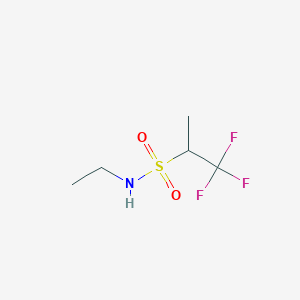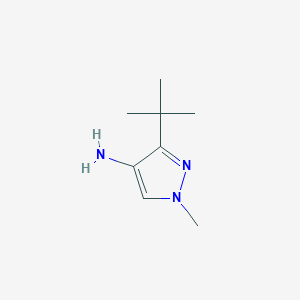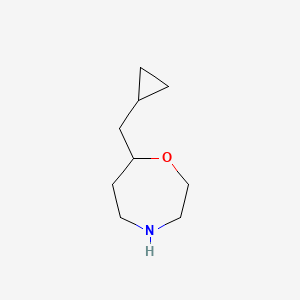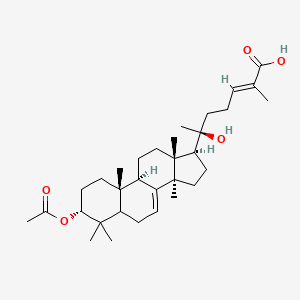
4-(1-Amino-3-methylbutyl)-2-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-3-methylbutyl)-2-bromophenol is an organic compound that features a bromine atom and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-methylbutyl)-2-bromophenol typically involves the bromination of a phenol derivative followed by the introduction of an amino group. One common method is the electrophilic aromatic substitution reaction where a phenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the ortho or para position. Subsequently, the amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-3-methylbutyl)-2-bromophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Scientific Research Applications
4-(1-Amino-3-methylbutyl)-2-bromophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-(1-Amino-3-methylbutyl)-2-bromophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-3-methylbutyl)phenol: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4-(1-amino-3-methylbutyl)phenol: Similar structure but with the bromine atom in a different position, affecting its chemical properties.
4-(1-Amino-3-methylbutyl)-2-chlorophenol: Chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness
4-(1-Amino-3-methylbutyl)-2-bromophenol is unique due to the presence of both an amino group and a bromine atom on the phenol ring
Properties
Molecular Formula |
C11H16BrNO |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
4-(1-amino-3-methylbutyl)-2-bromophenol |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)5-10(13)8-3-4-11(14)9(12)6-8/h3-4,6-7,10,14H,5,13H2,1-2H3 |
InChI Key |
SYGYRURENLRCRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC(=C(C=C1)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068625.png)
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13068632.png)

![tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate](/img/structure/B13068645.png)

![1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B13068653.png)

![tert-butyl 3-{[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13068668.png)
![5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068670.png)
![2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13068687.png)
